molecular formula C10H7BrS B017995 2-(2-Bromophenyl)thiophene CAS No. 106851-53-0

2-(2-Bromophenyl)thiophene

Cat. No. B017995
CAS RN: 106851-53-0
M. Wt: 239.13 g/mol
InChI Key: GBJBSICXZXSQAJ-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)thiophene is a chemical compound with the empirical formula C10H7BrS . It is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

Thiophene derivatives, including 2-(2-Bromophenyl)thiophene, are synthesized through various methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular weight of 2-(2-Bromophenyl)thiophene is 239.13 . Its SMILES string is Brc1ccccc1-c2cccs2 and its InChI is 1S/C10H7BrS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7H .

Scientific Research Applications

Organic Semiconductors

2-(2-Bromophenyl)thiophene: is a valuable compound in the field of organic semiconductors. Thiophene derivatives are known for their semiconducting properties, which are crucial for the development of organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . The bromophenyl group in 2-(2-Bromophenyl)thiophene can be used to modify electronic properties and enhance the material’s performance in electronic devices.

Medicinal Chemistry

In medicinal chemistry, thiophene derivatives exhibit a range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . The 2-(2-Bromophenyl)thiophene structure could be incorporated into new drug molecules, potentially leading to novel treatments for various diseases.

Material Science

Thiophene derivatives are utilized in material science as corrosion inhibitors . The incorporation of 2-(2-Bromophenyl)thiophene into materials could improve their durability and resistance to environmental degradation, making them suitable for industrial applications.

Organic Field-Effect Transistors (OFETs)

2-(2-Bromophenyl)thiophene can be used in the synthesis of compounds for OFETs. Thiophene-based molecules have shown promise in advancing OFET technology due to their high charge mobility and ability to facilitate intermolecular π–π stacking, which is essential for efficient charge transport .

Organic Light-Emitting Diodes (OLEDs)

The application of 2-(2-Bromophenyl)thiophene in OLEDs is significant. Thiophene-based compounds are beneficial in OLEDs due to their effective electron transport properties and their role in achieving high charge mobility and extended π-conjugation, which are critical for the performance of these devices .

Pharmacological Properties

2-(2-Bromophenyl)thiophene and its analogs have been studied for their potential pharmacological properties. They have been associated with various biological activities, which makes them interesting candidates for the development of new therapeutic agents .

Safety and Hazards

2-(2-Bromophenyl)thiophene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Thiophene and its derivatives, including 2-(2-Bromophenyl)thiophene, have emerged as remarkable entities in organic electronics due to their high resonance energy, more electrophilic reactivity than benzene, high π-electron density, planar structure, and the presence of vacant d-orbitals . They have potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching, and so forth .

properties

IUPAC Name

2-(2-bromophenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJBSICXZXSQAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383780
Record name 2-(2-bromophenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)thiophene

CAS RN

106851-53-0
Record name 2-(2-bromophenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 8.8 mL of isoamylnitrite (65.5 mmol) in 85 mL of thiophene under a nitrogen atmosphere was heated to 50° C. and treated dropwise with a solution of 7.5 g of 2-bromoaniline (43.5 mmol) dissolved in 20 mL of thiophene. After addition was complete, the temperature was raised to 90° C. After 90 minutes, no starting aniline was observed by thin layer chromatography (hexane/ether;100:5). The reaction mixture volume was reduced by atmospheric distillation. The residue was dissolved in ether and the organic layer was washed twice with water, dried over magnesium sulfate and evaporated under vacuum. The residue was dissolved in n-hexane/ether (100:5) and passed over silica gel, eluting with n-hexane/ether (100:5) to give 3.5 g (14.6 mmol, 34%) of the product, 1H NMR (200 MHz, CDCl3): 7.11 (m, 1H), 7.16 (dd, 1H), 7.27 (m, 2H), 7.37 (dd, 1H), 7.42 (dd, 1H), 7.66 (dd, 1H).
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
hexane ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five
Yield
34%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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